![molecular formula C11H13N3O B2922385 N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 1091549-35-7](/img/structure/B2922385.png)

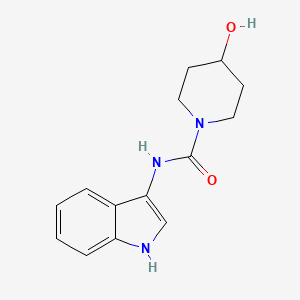

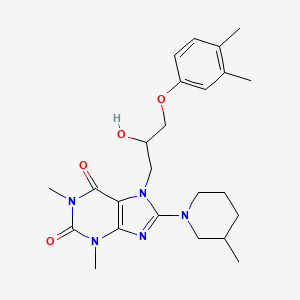

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

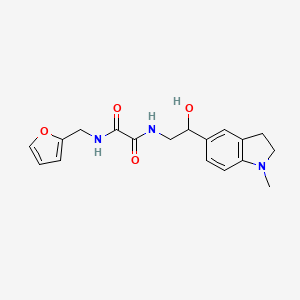

“N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine” is likely a complex organic compound. It appears to contain a benzimidazole core, which is a fused benzene and imidazole ring, and an oxazino ring, which is a heterocyclic compound containing oxygen, nitrogen, and carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-Phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one have been synthesized . The synthesis of these compounds often involves complex organic reactions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely complex and dependent on the specific conditions of the reaction. Similar compounds have been involved in reactions with hydrazine .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 . These compounds demonstrated good to moderate activity compared to Doxorubicin .

EGFR Tyrosine Kinase Inhibitors

A novel series of 3,4-dihydro-2H-[1,4]oxazino[2,3-f]quinazolin-derivatives were designed, synthesized and evaluated as potent EGFR tyrosine kinase inhibitors . All of the compounds showed significant inhibitory activities against EGFR wt kinase .

Antidepressant Activity

A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles bearing basic side chains were synthesized and screened for potential antidepressant activity .

Therapeutic Potential of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Detection of ONOO−

A novel dihydro-benzo[4,5]imidazo[1,2-c]quinazoline-based probe was synthesized for detecting ONOO− . The probe displayed a distinct aggregation-induced ratiometric emission (AIRE), and would selectively respond toward ONOO− via a ratiometric fluorescent signal .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

Eigenschaften

IUPAC Name |

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-8-2-3-10-9(6-8)13-11-7-15-5-4-14(10)11/h2-3,6,12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQUEKAJZPOUME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N3CCOCC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922302.png)

![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2922303.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2922314.png)

![N-(3-chloro-2-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2922324.png)

![1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone](/img/structure/B2922325.png)